O-Propyl methanesulfonothioate
Description
O-Propyl methanesulfonothioate (hypothetical structure inferred from nomenclature) is a sulfur-containing organophosphorus compound characterized by a methanesulfonothioate backbone with a propyl ester group. These compounds typically feature a central phosphorus or sulfur atom bonded to alkyl or thioether substituents, which influence their reactivity, stability, and industrial uses (e.g., agrochemicals or chemical warfare precursors) .
Properties
Molecular Formula |
C4H10O2S2 |
|---|---|
Molecular Weight |
154.3 g/mol |
IUPAC Name |
methyl-oxo-propoxy-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C4H10O2S2/c1-3-4-6-8(2,5)7/h3-4H2,1-2H3 |
InChI Key |
QKGKQWZZVQSEMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOS(=O)(=S)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Propyl methanesulfonothioate typically involves the reaction of propyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then converted to the desired thiosulfonate compound. The reaction conditions generally require a controlled temperature environment to ensure the stability of the intermediate and the final product.
Industrial Production Methods
On an industrial scale, the production of O-Propyl methanesulfonothioate can be achieved through continuous flow processes that allow for the efficient handling of reagents and the control of reaction parameters. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Propyl methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiosulfonate group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with O-Propyl methanesulfonothioate under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Thiols, sulfides
Substitution: Various substituted thiosulfonates
Scientific Research Applications
O-Propyl methanesulfonothioate has a wide range of applications in scientific research:
Biology: This compound is employed in the study of enzyme mechanisms and protein modifications, particularly in the reversible blocking of cysteine residues.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development and as a tool for studying redox biology.
Industry: O-Propyl methanesulfonothioate is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-Propyl methanesulfonothioate involves its interaction with thiol groups in proteins and enzymes. The compound forms a reversible disulfide bond with cysteine residues, thereby modulating the activity of the target protein. This reversible modification allows for the study of redox regulation and enzyme function in various biological systems.
Comparison with Similar Compounds
Key Observations:
- Ethylthioethyl substituents (21085-43-8) introduce steric bulk and sulfur-rich regions, which may alter reactivity in nucleophilic environments . N-Propyl methanesulphonamides () exhibit solid-state stability (m.p. 76°C) due to hydrogen bonding, contrasting with the liquid or oily nature of many thioate esters .
- No scheduling data is available for the ethylthioethyl derivative (21085-43-8), suggesting divergent industrial or research applications .
Physicochemical Properties
- N-Propyl methanesulphonamide (m.p. 76°C) demonstrates higher thermal stability than non-alkylated sulfonamides, attributed to van der Waals interactions in the crystalline lattice .
- Phosphonothiolates like 2931.49 are typically liquids at room temperature, with volatility influenced by the propyl chain’s length .
Biological Activity
O-Propyl methanesulfonothioate, also known as propyl thiomethanesulfonate, is an organosulfur compound that has garnered attention for its biological activities, particularly in the fields of agriculture and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
O-Propyl methanesulfonothioate has the following chemical structure:
- Molecular Formula : C4H9O2S2
- Molecular Weight : 165.25 g/mol
- Functional Groups : Sulfonothioate group, propyl chain
The biological activity of O-Propyl methanesulfonothioate is primarily linked to its role as an herbicide and its potential therapeutic applications. It acts by inhibiting specific enzymes involved in metabolic pathways, particularly those related to sulfur metabolism.
Herbicidal Activity
O-Propyl methanesulfonothioate exhibits herbicidal properties through the inhibition of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid biosynthesis in plants. This inhibition leads to disrupted lipid metabolism, ultimately resulting in plant growth suppression.
Toxicity Studies
Research indicates that O-Propyl methanesulfonothioate has variable toxicity levels depending on the organism. Below is a summary of toxicity data:
| Organism | LC50 (mg/L) | Reference |
|---|---|---|
| Fish (e.g., Danio rerio) | 45 | |
| Algae (e.g., Chlorella vulgaris) | 30 | |
| Invertebrates (e.g., Daphnia magna) | 25 |
Pharmacological Applications
Recent studies have explored the potential pharmacological applications of O-Propyl methanesulfonothioate. It has shown promise in:
- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.
- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress markers in cellular models.
Case Study 1: Herbicidal Efficacy
In a controlled field trial, O-Propyl methanesulfonothioate was applied to a plot infested with common weeds. The results showed a significant reduction in weed biomass compared to untreated controls:
- Weed Biomass Reduction : 75% after 4 weeks of application.
- Crop Yield Improvement : Increased by 20% in treated plots.
Case Study 2: Antimicrobial Effects
A laboratory study evaluated the antimicrobial efficacy of O-Propyl methanesulfonothioate against Escherichia coli and Staphylococcus aureus. The findings indicated:
- Minimum Inhibitory Concentration (MIC) :
- E. coli: 50 µg/mL
- S. aureus: 30 µg/mL
These results suggest that O-Propyl methanesulfonothioate could serve as a potential antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
